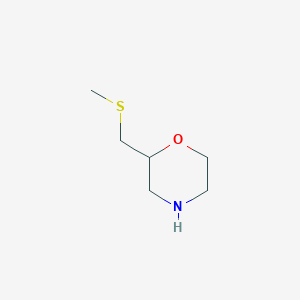
2-((Methylthio)methyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Methylthio)methyl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Methylthio)methyl)morpholine typically involves the reaction of morpholine with methylthiomethyl chloride under basic conditions. The reaction proceeds as follows:
Reactants: Morpholine and methylthiomethyl chloride
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often in an organic solvent like dichloromethane or toluene.
Procedure: Morpholine is dissolved in the solvent, and the base is added to the solution. Methylthiomethyl chloride is then added dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-((Methylthio)methyl)morpholine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Morpholine derivatives without the methylthio group
Substitution: Compounds with different functional groups replacing the methylthio group
Applications De Recherche Scientifique
2-((Methylthio)methyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 2-((Methylthio)methyl)morpholine exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways: It may affect cellular pathways involved in processes such as cell proliferation, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
2-((Methylthio)methyl)morpholine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Morpholine, thiomorpholine, and other substituted morpholines.
Uniqueness: The presence of the methylthio group imparts distinct chemical properties, such as increased lipophilicity and potential for unique biological activities, distinguishing it from other morpholine derivatives.
Propriétés
Formule moléculaire |
C6H13NOS |
|---|---|
Poids moléculaire |
147.24 g/mol |
Nom IUPAC |
2-(methylsulfanylmethyl)morpholine |
InChI |
InChI=1S/C6H13NOS/c1-9-5-6-4-7-2-3-8-6/h6-7H,2-5H2,1H3 |
Clé InChI |
PYPAWYORLRKCAH-UHFFFAOYSA-N |
SMILES canonique |
CSCC1CNCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


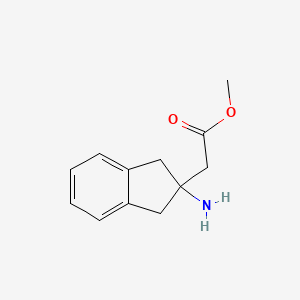

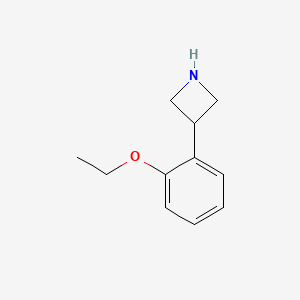
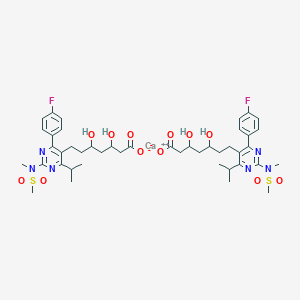
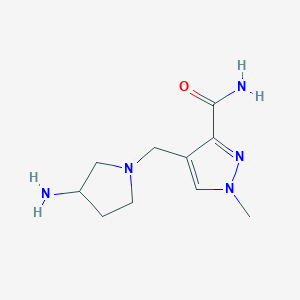


![(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans](/img/structure/B13532042.png)

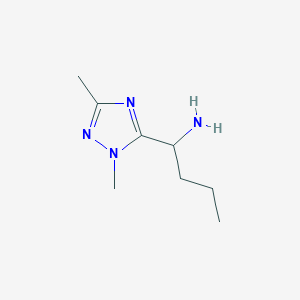
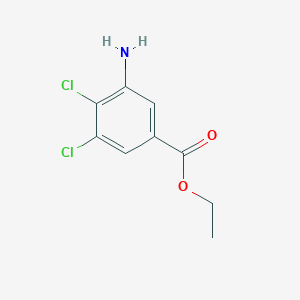
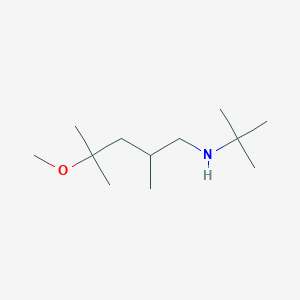
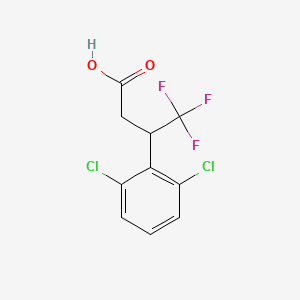
![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)
